Ethyl vs. Methyl Ester LogP Comparison: Impact on Lipophilicity-Driven Assay Performance
The target ethyl ester compound (CAS 2109571-45-9) exhibits a significantly lower predicted partition coefficient (XLogP3 = 0.1) compared to the unsubstituted morpholine ethyl ester analog (CAS 77407-73-9, LogP = 0.4899) [1]. This ~0.4 log unit difference indicates that the target compound is appreciably more hydrophilic, a property that can directly influence solubility, permeability, and non-specific binding in biological assays. This differentiation is critical for applications where lower lipophilicity is desired to avoid off-target membrane partitioning.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Ethyl 6-morpholinopyridazine-3-carboxylate (CAS 77407-73-9): LogP = 0.4899 |
| Quantified Difference | ΔLogP ≈ -0.39 (target is more hydrophilic) |
| Conditions | Computed values: XLogP3 (PubChem-derived method) vs. standard LogP prediction (Leyan.com vendor data) |
Why This Matters
For procurement decisions, a lower LogP suggests the target compound may offer superior solubility and reduced non-specific binding in aqueous assay systems compared to the unsubstituted morpholine analog.
- [1] Kuujia.com. Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate (CAS 2109571-45-9) Product Page. Available at: https://www.kuujia.com/cas-2109571-45-9.html View Source
